(4-bromo-1-ethyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholin-4-yl)methanone
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Overview
Description
(4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE is a complex organic compound that features a pyrazole ring substituted with a bromine atom and an ethyl group, as well as a morpholine ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving an alkyne and a diazo compound.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the cyclization of a diol with ammonia or a primary amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products
Scientific Research Applications
Chemistry
Biology
Enzyme Inhibition: It has potential as an inhibitor of enzymes such as liver alcohol dehydrogenase, which could be useful in studying metabolic pathways.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Materials Science: It can be used in the synthesis of advanced materials, such as polymers with specific electronic or mechanical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-BROMO-1H-PYRAZOLE: Shares the pyrazole ring and bromine substitution but lacks the ethyl and morpholine groups.
2,6-DIMETHYLMORPHOLINE: Contains the morpholine ring with methyl substitutions but lacks the pyrazole ring.
Uniqueness
The combination of the pyrazole and morpholine rings in (4-BROMO-1-ETHYL-1H-PYRAZOL-3-YL)(2,6-DIMETHYLMORPHOLINO)METHANONE provides unique chemical properties, such as enhanced stability and specific reactivity, making it distinct from its individual components.
Properties
Molecular Formula |
C12H18BrN3O2 |
---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
(4-bromo-1-ethylpyrazol-3-yl)-(2,6-dimethylmorpholin-4-yl)methanone |
InChI |
InChI=1S/C12H18BrN3O2/c1-4-16-7-10(13)11(14-16)12(17)15-5-8(2)18-9(3)6-15/h7-9H,4-6H2,1-3H3 |
InChI Key |
NTCYXDULTGSMRM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2CC(OC(C2)C)C)Br |
Origin of Product |
United States |
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